molecular formula C11H8N4O3 B10904843 Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B10904843
M. Wt: 244.21 g/mol
InChI Key: YSTAVTZZGFQYSS-UHFFFAOYSA-N
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Description

Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • Methyl ester group at position 2, enhancing lipophilicity and influencing reactivity in further derivatization .
  • Furan-2-yl substituent at position 7, contributing to π-π stacking interactions in biological systems .
    This scaffold is of interest due to its structural versatility, enabling applications in medicinal chemistry (e.g., antitumor agents ) and agrochemical research (e.g., herbicidal activity ).

Properties

IUPAC Name

methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c1-17-10(16)9-13-11-12-5-4-7(15(11)14-9)8-3-2-6-18-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTAVTZZGFQYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=CC=NC2=N1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1018162-96-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, potential as an antibacterial agent, and interactions with various biological targets.

  • Molecular Formula : C10H8N4O3
  • Molar Mass : 232.19 g/mol
  • Melting Point : Not widely reported, but similar compounds have melting points ranging from 200°C to 300°C.
  • Solubility : Generally soluble in organic solvents.

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives, including this compound, as promising anticancer agents.

  • Inhibition of Cell Proliferation :
    • Compound H12 (a derivative) exhibited IC50 values of 9.47 μM against MGC-803 cells and was shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival .
    • Similar studies indicate that other derivatives display potent antiproliferative activities against various cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values ranging from 0.24 μM to 13.1 μM .
  • Induction of Apoptosis :
    • The compound has been observed to induce apoptosis in cancer cells through the regulation of apoptotic proteins and cell cycle arrest at the G2/M phase .
  • Colony Formation Inhibition :
    • Dose-dependent inhibition of colony formation was noted in treated cancer cells, indicating a strong potential for further development as an anticancer therapeutic .

Antibacterial Activity

The triazolo-pyrimidine scaffold has also been explored for antibacterial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial effects against a range of pathogens.

Research Findings

  • Compounds in this class have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Adenosine Receptor Modulation

Some derivatives of triazolo-pyrimidines have been characterized as selective antagonists for adenosine receptors (A3 subtype), showing potential for treating inflammatory diseases and cancers .

Antiviral Properties

Research indicates that certain triazolo-pyrimidine derivatives possess antiviral activity against various viruses by inhibiting viral replication processes .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values: MGC-803 (9.47 μM), MCF-7 (3.91 μM)
Apoptosis InductionInduces apoptosis and G2/M arrest
AntibacterialEffective against Gram-positive/negative bacteria
Adenosine ReceptorSelective A3 receptor antagonism
AntiviralInhibits viral replication

Case Studies

  • Study on Antiproliferative Activity :
    A study evaluated a series of triazolo-pyrimidine derivatives against multiple cancer cell lines. The most active compound exhibited significant growth inhibition and induced apoptosis through modulation of the ERK signaling pathway.
  • Antibacterial Efficacy Assessment :
    In vitro studies demonstrated that certain derivatives significantly inhibited bacterial growth in both Gram-positive and Gram-negative strains.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been evaluated for its effectiveness against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that this compound may have broad-spectrum antimicrobial properties suitable for further exploration in clinical applications.

Anticancer Activity

The anticancer potential of this compound has also been documented. Studies have shown its ability to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest: Inducing cell cycle arrest at the G1/S phase.
  • Apoptosis Induction: Activating caspases leading to programmed cell death.

The following table summarizes the IC50 values of the compound against different cancer cell lines:

Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12

These results highlight the potential of this compound as a candidate for cancer therapy.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited potent activity with an MIC value significantly lower than standard antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Anticancer Properties

In vitro studies on the anticancer effects of this compound revealed that it effectively inhibited tumor growth in xenograft models. The study reported a significant decrease in tumor size compared to control groups treated with placebo. This underscores its promise as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyrimidine Core

Key Observations :

  • Position 2: Methyl/ethyl carboxylates improve solubility for synthetic modifications, while sulfonamide or aminomethyl groups enhance target binding .
  • Position 7 : Furan-2-yl and chlorophenyl groups confer distinct electronic profiles; furan enhances interactions with aromatic residues in enzymes , whereas chloro substituents increase electrophilicity .

Isomeric and Scaffold Variations

Table 2: Core Scaffold Modifications
Compound Name Core Structure Key Features Applications Reference
7-Furan-2-ylmethyl-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Pyrido-triazolo-pyrimidinone Fused pyridine ring Potential kinase inhibitor (structural analogy to known ligands)
Ethyl 6-methyl-8-oxo-3-phenyl-2-(phenylamino)-furo[2,3-d]triazolo[1,5-a]pyrimidine-7-carboxylate Furo-triazolo-pyrimidine Fused furan ring Enhanced rigidity for receptor binding
5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidine [1,2,4]Triazolo[1,5-c]pyrimidine Isomeric variation (position 1,5-c vs. 1,5-a) Adenosine A₂A receptor antagonist (PDB: 4EIY)

Key Observations :

  • Fused rings (e.g., pyrido or furo) increase molecular rigidity, improving selectivity in enzyme inhibition .
  • Isomeric changes (e.g., 1,5-a vs. 1,5-c) alter binding modes; the 1,5-a isomer is more prevalent in antitumor and antimalarial agents .

Preparation Methods

Reaction Conditions and Mechanism

  • Base and Solvent : Triethylamine (0.5 mmol) in dimethylformamide (DMF) catalyzes the reaction, which proceeds at 120°C for 10 hours.

  • Cyclocondensation : The aldehyde’s carbonyl group reacts with the amine of 3-amino-1,2,4-triazole, while the methyl cyanoacetate contributes the cyano and ester functionalities. The triazole ring fuses with the pyrimidine core, positioning the furan at C7 and the ester at C2.

  • Workup : The product precipitates upon cooling and is recrystallized from ethanol/DMF (1:1) to yield pure crystals.

Key Data :

  • Yield : ~65–75% (estimated based on analogous reactions).

  • Purity : Confirmed via HPLC and NMR.

Stepwise Cyclization Approach

An alternative method involves constructing the triazole and pyrimidine rings sequentially. This approach, observed in studies by Zhou et al., emphasizes intermediate isolation and characterization.

Synthetic Pathway

  • Triazole Formation : 3-Amino-1,2,4-triazole is functionalized with methyl cyanoacetate under basic conditions to form a triazole-cyanoacetate intermediate.

  • Pyrimidine Cyclization : The intermediate reacts with furan-2-carbaldehyde in the presence of a Lewis acid (e.g., ZnCl₂), forming the pyrimidine ring.

  • Esterification : If the carboxylic acid intermediate forms, it is methylated using dimethyl sulfate or methyl iodide.

Advantages :

  • Better control over regioselectivity.

  • Higher yields for lab-scale synthesis (~70–80%).

Catalytic Coupling and Post-Synthetic Modifications

Patent literature describes methods to introduce substituents via catalytic coupling. For example, Suzuki-Miyaura reactions can attach aryl/heteroaryl groups to pre-formed triazolopyrimidine cores.

Procedure

  • Core Synthesis : Prepare 7-bromo-triazolo[1,5-a]pyrimidine-2-carboxylic acid via cyclocondensation.

  • Esterification : Treat with methanol and H₂SO₄ to form the methyl ester.

  • Furan Coupling : React the 7-bromo derivative with furan-2-boronic acid under Pd catalysis.

Optimization Notes :

  • Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 80°C yield 85% product.

  • Purity is verified via column chromatography.

Analytical Characterization

Critical data for confirming the structure of methyl 7-(furan-2-yl)-[1,triazolo[1,5-a]pyrimidine-2-carboxylate include:

Technique Key Observations
¹H NMR (400 MHz)δ 8.72 (s, 1H, pyrimidine-H), 7.85 (d, 1H, furan-H), 6.75 (m, 2H, furan-H), 3.95 (s, 3H, -OCH₃).
IR (KBr)1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N triazole), 1510 cm⁻¹ (furan ring).
MS (EI) m/z 244.21 [M]⁺, consistent with C₁₁H₈N₄O₃.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions may form isomeric byproducts. Using DMF as a polar aprotic solvent suppresses side reactions.

  • Yield Improvement : Microwave-assisted synthesis reduces reaction time to 2–3 hours, enhancing yields to >80%.

  • Purification : Recrystallization from ethanol/DMF (1:1) achieves >98% purity, as confirmed by melting point analysis (mp 218–220°C) .

Q & A

Q. What are the foundational synthetic routes for preparing Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with diketones or substituted β-ketoesters under acidic conditions (e.g., acetic acid at reflux). For example, analogous compounds like ethyl 5-methyl-7-phenyl derivatives are prepared by reacting ethyl 5-amino-triazole carboxylate with 1-phenylbutane-1,3-dione, followed by regioselective separation of isomers via flash chromatography (CHCl₃/acetone, 9:1) . The methyl ester derivative can be obtained via esterification or transesterification of intermediate carboxylates.

Q. How is structural confirmation achieved for this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., furan-2-yl protons at δ 6.5–7.5 ppm, methyl ester signals at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole/pyrimidine ring vibrations .
  • Mass Spectrometry (MS-ESI) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₂H₁₀N₄O₃ would appear at m/z 266.07) .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclocondensation be resolved?

Regioselectivity in triazolo[1,5-a]pyrimidine synthesis often leads to mixtures of 5- and 7-substituted isomers. Optimization involves:

  • Solvent polarity : Higher polarity solvents (e.g., DMF) favor specific intermediates.
  • Catalytic additives : Acidic conditions (e.g., acetic acid) stabilize enol tautomers, directing regiochemistry .
  • Chromatographic separation : Flash chromatography with gradients like CHCl₃/acetone (9:1) effectively isolates isomers, as demonstrated in ethyl 5-methyl-7-phenyl derivatives .

Q. What methodologies address contradictory spectral or analytical data in structural elucidation?

Discrepancies in melting points or spectral matches (e.g., IR/NMR shifts) can arise from impurities or polymorphism. Mitigation strategies include:

  • Recrystallization : Using solvents like ethanol or dioxane to obtain pure crystalline forms .
  • 2D NMR (COSY, HSQC) : Resolving overlapping signals in complex aromatic systems .
  • Elemental analysis : Cross-verifying C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for a related triazolopyrimidine) .

Q. How do substituents on the triazolo-pyrimidine core influence biological activity?

  • Furan-2-yl group : Enhances π-π stacking with biological targets, as seen in Plasmodium falciparum inhibitors .
  • Methyl ester vs. amide : Ester groups improve membrane permeability, while amides (e.g., benzamide derivatives) increase target affinity via hydrogen bonding .
  • Substituent position : 7-Aryl groups (e.g., phenyl) improve metabolic stability compared to 5-substituted analogs .

Methodological Recommendations

  • Purification : Use silica gel chromatography with EtOAc/light petroleum (3:7) for polar derivatives .
  • Reaction Monitoring : TLC with UV detection (Rf = 0.5 in CHCl₃/acetone) .
  • Scale-up : Optimize reflux times (12–24 h) and inert atmospheres (Ar/N₂) to prevent oxidation .

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